

1,1-Cyclohexanediacetic acid monoamide synthesis protocol from anhydride

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Compound of Interest

Compound Name: 1,1-Cyclohexanediacetic acid
monoamide

Cat. No.: B184906

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Application Note: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Cyclohexanediacetic acid monoamide is a key chemical intermediate, notably in the synthesis of Gabapentin, an anticonvulsant medication.^{[1][2][3]} This document provides a detailed protocol for the synthesis of **1,1-cyclohexanediacetic acid monoamide** from its corresponding anhydride, 1,1-cyclohexanediacetic anhydride. The procedure involves the amination of the anhydride followed by neutralization and purification.

Reaction Scheme

The synthesis proceeds via the ring-opening of 1,1-cyclohexanediacetic anhydride with ammonia.

Caption: Synthesis of **1,1-cyclohexanediacetic acid monoamide**.

Experimental Data

The following table summarizes the key quantitative data and physical properties of the synthesized compound.

Parameter	Value	Reference(s)
Reactant	1,1-Cyclohexanediactic Anhydride	[4] [5]
Reagent	Aqueous Ammonia (25-35 wt%)	[4]
Reaction Temperature	Below 20°C	[4]
Molar Ratio (Ammonia:Anhydride)	5:1 to 10:1	[4]
Neutralizing Agent	Sulfuric Acid (30-70 wt%) or Hydrochloric Acid	[4] [6]
Final pH	~5 (slightly acidic)	[4]
Purification Solvent	Aqueous acetonitrile or Ethyl acetate/water	[4] [7]
Appearance	White to off-white crystalline powder	[1] [8]
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[9] [10]
Molecular Weight	199.25 g/mol	[9] [10]
Melting Point	141-148°C	[1] [11]
Purity (Post-Recrystallization)	>99.5%	[7]
Yield	93%	[7]

Detailed Experimental Protocol

This protocol outlines the synthesis of **1,1-cyclohexanediactic acid monoamide** from 1,1-cyclohexanediactic anhydride.

Materials:

- 1,1-Cyclohexanediactic anhydride (CDAAn)
- Aqueous ammonia (25-35 wt%)
- Sulfuric acid (30-70 wt%) or concentrated Hydrochloric acid
- Acetonitrile or Ethyl acetate
- Deionized water
- Activated carbon (optional)

Equipment:

- Jacketed glass reactor or a round-bottom flask with a magnetic stirrer and an ice bath
- Dropping funnel
- Thermometer
- pH meter or pH indicator strips
- Büchner funnel and flask for vacuum filtration
- Recrystallization apparatus
- Drying oven

Procedure:

Step 1: Amination

- Charge the reactor with aqueous ammonia (5-10 molar equivalents relative to the anhydride).
- Cool the ammonia solution to below 20°C using a cooling bath.^[4]
- Slowly add 1,1-cyclohexanediactic anhydride to the cooled ammonia solution while maintaining the temperature below 20°C. The addition is exothermic.^[4]

- After the addition is complete, continue stirring the reaction mixture for 2 to 5 hours at a temperature between 10 and 40°C.[5]

Step 2: Neutralization and Precipitation

- Cool the reaction mixture to below 30°C.[4]
- Slowly add an aqueous solution of sulfuric acid (30-70 wt%) or hydrochloric acid to neutralize the excess ammonia and acidify the mixture.[4]
- Continue the acid addition until a pH of approximately 5 is reached.[4] A white precipitate of crude **1,1-cyclohexanediacetic acid monoamide** will form.
- Stir the resulting slurry for a period to ensure complete precipitation.

Step 3: Filtration and Washing

- Filter the precipitated solid using a Büchner funnel under vacuum.
- Wash the filter cake with cold deionized water to remove any remaining salts.

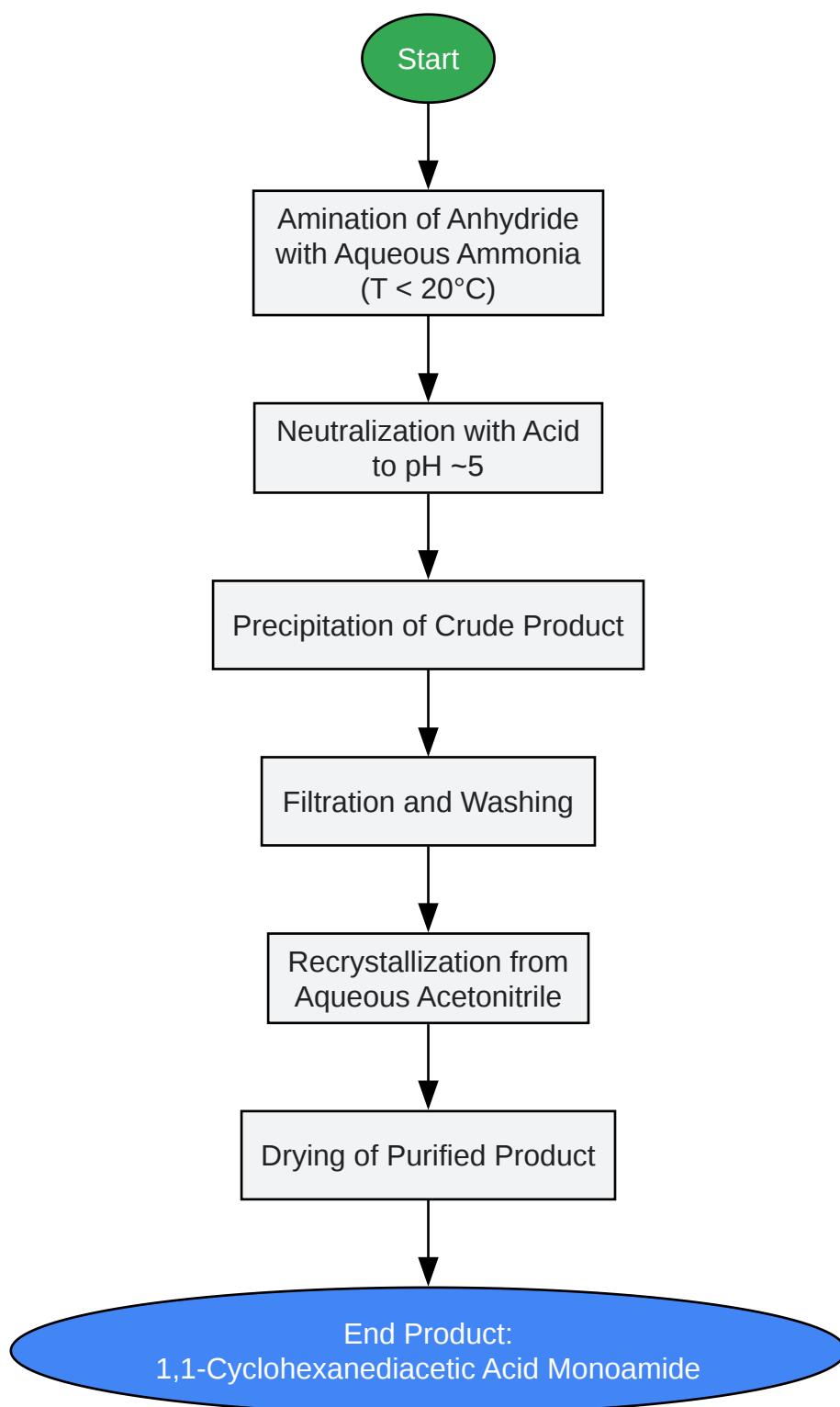
Step 4: Purification by Recrystallization

- Transfer the crude, wet product to a clean flask.
- Add aqueous acetonitrile or a mixture of ethyl acetate and water as the recrystallization solvent.[4][7] The typical weight ratio of acetonitrile to the wet crude product is about 2:1.[4]
- Heat the mixture with stirring until the solid dissolves completely.
- If the solution is colored, activated carbon can be added, and the mixture is heated for a short period before being filtered hot to remove the carbon.[5]
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified **1,1-cyclohexanediacetic acid monoamide** in a vacuum oven.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis protocol.



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Caption: Workflow for the synthesis of **1,1-cyclohexanediamic acid monoamide**.

Safety Information

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Aqueous ammonia and its vapors are corrosive and can cause respiratory irritation.
- Concentrated acids are corrosive and should be handled with care.
- The amination reaction is exothermic and requires careful temperature control to avoid runaways.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **1,1-cyclohexanediacetic acid monoamide** from 1,1-cyclohexanediacetic anhydride. The described method is robust and can be scaled for larger quantities, providing a high-purity product that is suitable for further use in pharmaceutical synthesis.

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